molecular formula C16H24O2 B2379576 3,5-DI-Tert-butyl-4-methoxybenzaldehyde CAS No. 74684-38-1

3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Cat. No. B2379576
CAS RN: 74684-38-1
M. Wt: 248.366
InChI Key: JTILSNFKCZCROG-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 74684-38-1 . It has a molecular weight of 248.37 . The physical form of this compound is a yellow to brown liquid .


Physical And Chemical Properties Analysis

3,5-DI-Tert-butyl-4-methoxybenzaldehyde is a yellow to brown liquid . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

3,5-Di-tert-butyl-4-methoxybenzaldehyde and its derivatives have been a subject of interest due to their molecular structure and spectroscopic properties. Spectroscopic techniques such as FT-IR, FT-Raman, UV-Visible, and NMR have been utilized to analyze the molecular structure, stability, and bioactivity of these compounds. Quantum chemical computations using density functional theory have also been performed to gain insights into the molecular electronic parameters, charge analysis, and frontier molecular orbitals. These compounds have shown potential bioactivity, particularly antiviral activity against influenza viral proteins, indicating their significance in therapeutic applications (Mary & James, 2020).

Chemical Synthesis and Modification

The chemical synthesis and modification of 3,5-Di-tert-butyl-4-methoxybenzaldehyde derivatives are crucial for creating compounds with enhanced properties and potential applications. Studies have shown the reduction of aldehyde groups in these compounds to produce analogues, which are then oxidized into corresponding o-benzoquinones. Such modifications have resulted in increased photostability of the compounds, suggesting their applicability in various fields, including material science and pharmaceuticals (Arsenyev et al., 2016).

Crystal Structure Stabilization

The crystal structure and stabilization of 3,5-Di-tert-butyl-4-methoxybenzaldehyde derivatives have been studied, revealing the effectiveness of intermolecular hydrogen bonds in maintaining the stability of the crystal structure. Such understanding is vital for the development of compounds with desired physical and chemical properties for specific applications (Xin et al., 2006).

Organic Chemistry and Catalysis

In the field of organic chemistry, the synthesis of various derivatives of 3,5-Di-tert-butyl-4-methoxybenzaldehyde has led to the creation of compounds with potential as catalysts and in the development of new chemical reactions. The synthesis of tert-butyl-hydroxylated derivatives, for example, contributes to the understanding of oxidation processes and the development of novel synthetic routes for pharmaceuticals and other organic compounds (Inagaki et al., 2003).

Safety and Hazards

The safety information available indicates that 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is associated with the following hazard statements: H315, H319, H335 . The precautionary statements associated with this compound are P261, P305, P338, P351 .

properties

IUPAC Name

3,5-ditert-butyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTILSNFKCZCROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

A mixture containing 2 g (9.7 mmol) 2,6-di-tert-butyl phenol, 0.4 g NaOH dissolved in 4 ml water, 13.7 g (60.1 mmol) benzyl triethyl ammonium chloride and 12 g (84.5 mmol) methyl iodide was heated at 45° for 18 h. After purification 0.67 g 2,6-di-tert-butyl anisol was obtained. This compound (1.46 g, 6.63 mmol) was formylated by reaction at 0° C. with dichloromethyl methyl ether (1.15 g, 10 mmol) in presence of tin tetrachloride (3.1 g, 11.9 mmol) in 20 ml CH2Cl2. After hydrolysis and extraction into ether, 1.15 g of 3,5-di-tert-butyl-4-methoxybenzaldehyde were obtained (MS: m/e=248: M+; 233=M+ --CH3).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
13.7 g
Type
catalyst
Reaction Step Five

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